8-hydroxy-2-methyl-1H-quinazolin-4-one
Overview
Description
8-hydroxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-2-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then hydrolyzed to yield the desired quinazolinone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different substituted derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and amines are used under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
8-hydroxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 8-hydroxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in the position of the hydroxyl group and the presence of a methyl group.
Quinazolinone derivatives: Various derivatives with different substituents exhibit unique biological activities and chemical properties.
Uniqueness
8-hydroxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups play crucial roles in its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
8-hydroxy-2-methyl-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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